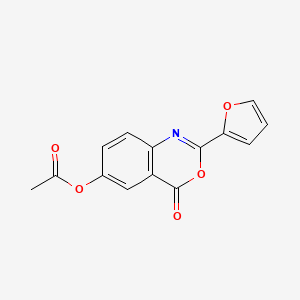

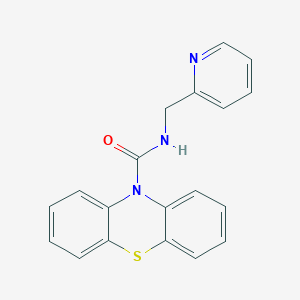

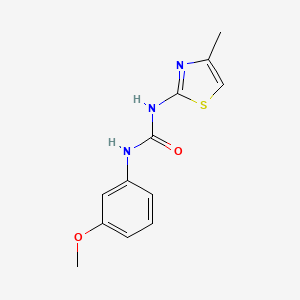

N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide involves complex organic reactions. A study describes the synthesis of 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides, which shares a similar phenothiazine core (Sharma et al., 2012). Another relevant synthesis involves the preparation of 10H-phenothiazines using a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system, highlighting a method for constructing the phenothiazine scaffold (Huang et al., 2014).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide, is crucial for their chemical behavior. Spectroscopic investigations of vinyl-substituted 10H-phenothiazine derivatives have been conducted to understand the electronic structure and intramolecular interactions, which could be relevant for understanding the properties of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide (Lin & Chang, 2009).

Chemical Reactions and Properties

Phenothiazine derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, the reaction of methyl ketones and (hetero)arylcarboxamides with N,N-Dimethylacetamide Dimethyl Acetal provides insights into the chemical reactivity of compounds containing the phenothiazine unit (Prek et al., 2015).

Scientific Research Applications

Anticancer and Antioxidant Activities

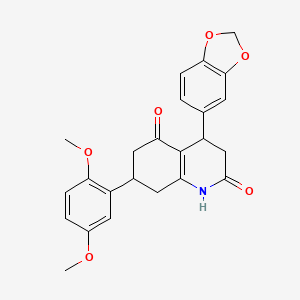

A new compound structurally related to phenothiazine was synthesized and characterized, displaying significant anticancer and antioxidant activities. This suggests potential therapeutic applications for N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in cancer treatment and as an antioxidant agent, given the structural similarities (Heywood, 2019).

Antituberculosis Agents

Compounds with the pyridine carboxamide group have shown excellent in vitro activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant strains. This indicates the potential of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in antituberculosis research (Wu et al., 2016).

Antimicrobial Activity

Research on pyridine derivatives, including those similar to the phenothiazine family, has demonstrated potent antimicrobial properties. This suggests a possible application in developing new antimicrobial agents, highlighting the relevance of exploring the biological activities of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide (Abdel-rahman et al., 2002).

Photocatalytic Applications

Phenothiazine derivatives have been utilized as photocatalysts for radical dehalogenation reactions, indicating the potential for N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in photoredox catalysis and organic synthesis applications (Discekici et al., 2015).

Molecular Engineering

The carboxamide-pyridine N-oxide heterosynthon has been exploited in crystal engineering and pharmaceutical cocrystals, suggesting potential applications in material science and drug formulation research (Reddy et al., 2006).

properties

IUPAC Name |

N-(pyridin-2-ylmethyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(21-13-14-7-5-6-12-20-14)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXOHFJHZWJHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)